molecular formula C23H18F2N4O3S B2891978 3-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide CAS No. 1115336-19-0

3-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No. B2891978
CAS RN: 1115336-19-0
M. Wt: 468.48
InChI Key: LFKUUHDEAZDQDQ-UHFFFAOYSA-N
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Description

3-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18F2N4O3S and its molecular weight is 468.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Thiosemicarbazide derivatives, which share structural similarities with the compound , have been used as precursors for the synthesis of various heterocyclic compounds, including imidazoles, oxadiazoles, thiadiazoles, oxazines, and triazines. These compounds have been evaluated for their antimicrobial activity, highlighting the potential of such structures in developing new antimicrobial agents (Elmagd et al., 2017).

Polymer Science

A novel aromatic diamine containing imidazole, furan, and benzamide units has been synthesized and used to create a series of polyimides with excellent thermal stability and solubility in polar organic solvents. These polymers have been explored for their potential in dye removal from aqueous solutions, indicating the compound's relevance in environmental science and engineering applications (Rafiee & Mohagheghnezhad, 2018).

Organic Synthesis and Reactivity

The reactivity of heterocyclic NH-acids with dibenzoylacetylene in the presence of triphenylphosphine has been studied, leading to the synthesis of furan derivatives and providing insights into the synthetic versatility of furan and imidazole-containing compounds. This research demonstrates the compound's potential application in organic synthesis and the development of novel organic materials (Yavari et al., 2002).

Corrosion Inhibition

Amino acid compounds with structural motifs similar to the compound of interest have been investigated for their role as corrosion inhibitors for steel in acidic solutions. Such studies are crucial for applications in materials science, particularly in enhancing the durability and lifespan of metal components in harsh environments (Yadav et al., 2015).

properties

IUPAC Name

3-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O3S/c24-16-6-7-20(19(25)12-16)28-21(30)14-33-23-26-8-9-29(23)17-4-1-3-15(11-17)22(31)27-13-18-5-2-10-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKUUHDEAZDQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

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